2-(Prop-2-en-1-yl)heptanoicacid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-prop-2-enylheptanoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h4,9H,2-3,5-8H2,1H3,(H,11,12) |
InChI Key |
QAIVQQGFMWYZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)C(=O)O |
Origin of Product |
United States |
Nomenclature and Structural Contextualization of 2 Prop 2 En 1 Yl Heptanoic Acid
Systematic and Common Nomenclatures Relevant to Branched Fatty Acids
The naming of fatty acids is governed by several systems, primarily the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) and various common naming conventions. pearson.com For branched-chain fatty acids (BCFA), which are characterized by one or more alkyl groups on the carbon chain, the IUPAC system provides a precise method for describing their structure. wikipedia.org
The systematic name of the compound in focus, 2-(Prop-2-en-1-yl)heptanoic acid , can be deconstructed to understand its chemical structure. "Heptanoic acid" indicates a seven-carbon carboxylic acid, forming the main chain. The numbering of this chain begins with the carboxyl carbon as C1. youtube.com The prefix "2-(Prop-2-en-1-yl)" specifies a substituent group attached to the second carbon (the alpha-carbon) of the heptanoic acid chain. This substituent is a three-carbon allyl group, with a double bond between its second and third carbons (prop-2-en-1-yl).
In addition to the IUPAC system, other notation methods are used for fatty acids. wikipedia.org The position of substituents on the carbon chain can be indicated by Greek letters, starting with the carbon adjacent to the carboxyl group as α, the next as β, and so on. wikipedia.org Therefore, 2-(Prop-2-en-1-yl)heptanoic acid can also be referred to as α-allylheptanoic acid. While the omega (ω) notation is commonly used to denote the position of double bonds from the methyl end of the fatty acid chain, it is less relevant for describing the branching point in this particular compound. youtube.comwikipedia.org
Branched-chain fatty acids are often found in nature, particularly in bacteria, and can have methyl groups as the branching element. wikipedia.org These are typically classified as iso- or anteiso- isomers, where the methyl group is on the penultimate or antepenultimate carbon, respectively. researchgate.net The compound 2-(Prop-2-en-1-yl)heptanoic acid, with its larger allyl group at the α-position, represents a less common branching pattern.
| Nomenclature Type | Name for C10H18O2 | Explanation |
| IUPAC Name | 2-(Prop-2-en-1-yl)heptanoic acid | "Heptanoic acid" defines the 7-carbon main chain with a carboxyl group. "(Prop-2-en-1-yl)" indicates a 3-carbon allyl group attached to the second carbon of the main chain. uni.lu |
| Common Name | α-Allylheptanoic acid | "α" denotes the position of the substituent on the carbon adjacent to the carboxyl group. "Allyl" is the common name for the prop-2-en-1-yl group. |
Isomeric Considerations and Stereochemical Aspects of 2-(Prop-2-en-1-yl)heptanoic Acid
The structure of 2-(Prop-2-en-1-yl)heptanoic acid allows for several types of isomerism, which are crucial for defining its specific chemical identity and properties.
Constitutional Isomers: Numerous constitutional isomers exist for the molecular formula C10H18O2. uni.luepa.gov These isomers differ in the connectivity of their atoms. For instance, the position of the allyl group could be moved to other carbons on the heptanoic acid chain, or the branching and unsaturation could be arranged differently within the ten-carbon skeleton. An example of a constitutional isomer is allyl heptanoate (B1214049), which is an ester with the molecular formula C10H18O2, where heptanoic acid is esterified with allyl alcohol. epa.gov
Stereoisomers: The presence of a chiral center at the C2 carbon of 2-(Prop-2-en-1-yl)heptanoic acid gives rise to stereoisomerism. The C2 carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a pentyl group (the remainder of the heptanoic acid chain), and the prop-2-en-1-yl group. This chirality means the compound can exist as a pair of enantiomers, designated as (R)-2-(prop-2-en-1-yl)heptanoic acid and (S)-2-(prop-2-en-1-yl)heptanoic acid. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities. While specific data on the enantiomers of 2-(prop-2-en-1-yl)heptanoic acid is scarce, the existence of stereoisomers for structurally related compounds, such as (R)-2-(Prop-2-yn-1-yl)heptanoic acid, highlights the importance of stereochemistry in this class of molecules. hairuichem.combldpharm.com
The double bond in the prop-2-en-1-yl group is a terminal double bond (C=CH2), so it does not exhibit E/Z (cis/trans) isomerism.
| Isomer Type | Example | Key Structural Difference |
| Constitutional Isomer | Allyl heptanoate (Heptanoic acid, 2-propen-1-yl ester) | Different functional group (ester vs. carboxylic acid) and connectivity. epa.gov |
| Constitutional Isomer | 2-n-Propyl-1-heptanoic acid | Saturated side chain (propyl vs. allyl). sigmaaldrich.com |
| Enantiomer | (R)-2-(prop-2-en-1-yl)heptanoic acid | Spatial arrangement of groups around the C2 chiral center. |
| Enantiomer | (S)-2-(prop-2-en-1-yl)heptanoic acid | Mirror image spatial arrangement of groups around the C2 chiral center. |
Structural Relationship to Natural Products and Industrially Significant Fatty Acid Derivatives
While 2-(Prop-2-en-1-yl)heptanoic acid itself is not a widely reported natural product, its structural motifs are present in various biologically and industrially important molecules.
Natural Products: The heptanoic acid backbone is a component of some complex natural products. For example, Tracheal cytotoxin, a glycopeptide released by certain bacteria, contains a modified heptanoic acid derivative as part of its intricate structure. wikipedia.org Specifically, it features a 2,6-diamino-7-oxoheptanoic acid moiety, demonstrating the integration of a seven-carbon acid framework into larger biomolecules. wikipedia.org Although this is not a direct structural analog, it illustrates the presence of heptanoic acid derivatives in nature.
Industrially Significant Compounds: Fatty acids and their derivatives are cornerstones of the chemical industry. The ester of heptanoic acid with allyl alcohol, allyl heptanoate, is used as a flavoring and fragrance agent, often imparting a pineapple-like aroma. epa.govepa.gov The structural similarity between 2-(prop-2-en-1-yl)heptanoic acid and this ester lies in the shared C10H18O2 molecular formula and the presence of both a seven-carbon chain and an allyl group. uni.luepa.gov
Furthermore, branched-chain fatty acids are recognized for their physical properties, such as enhanced oxidative stability and lower melting points compared to their straight-chain counterparts, making them valuable in applications like lubricants and synthetic fluids. researchgate.net The introduction of an allyl group, as in 2-(prop-2-en-1-yl)heptanoic acid, provides a reactive site for further chemical modifications, potentially making it a useful intermediate in the synthesis of more complex molecules. For instance, structurally related alkanoic acids have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), suggesting a potential, though not yet established, role for such compounds in pharmaceutical research. nih.gov
| Compound | Structural Relationship to 2-(Prop-2-en-1-yl)heptanoic acid | Significance |
| Tracheal cytotoxin | Contains a modified heptanoic acid derivative (2,6-diamino-7-oxoheptanoic acid). wikipedia.org | A complex bacterial natural product. wikipedia.org |
| Allyl heptanoate | A constitutional isomer (ester). epa.gov | Used as a fragrance and flavoring agent. epa.gov |
| 2-n-Propyl-1-heptanoic acid | A saturated analog. sigmaaldrich.com | A branched-chain fatty acid. |
Synthetic Methodologies and Route Design for 2 Prop 2 En 1 Yl Heptanoic Acid and Its Analogues
Strategies for Carbon-Carbon Bond Formation at the α-Position of Heptanoic Acid Derivatives
The introduction of a substituent at the α-position of a carboxylic acid is a fundamental transformation in organic synthesis. For a molecule like 2-(prop-2-en-1-yl)heptanoic acid, this involves the formation of a new carbon-carbon bond adjacent to the carboxyl group.
Alkylation and Allylation Approaches for α-Branched Carboxylic Acids
A primary strategy for creating α-branched carboxylic acids is through the alkylation of enolates. This involves deprotonation of the α-carbon of a heptanoic acid derivative to form a reactive enolate, which then acts as a nucleophile to attack an alkylating or allylating agent.
One classic approach involves the use of strong, non-nucleophilic bases to generate the enolate, which is then reacted with an allyl halide, such as allyl bromide, to introduce the prop-2-en-1-yl group. The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions. Chiral lithium amides can function as both a strong base and a chiral auxiliary, enabling enantioselective alkylation at the α-position of carboxylic acids. lookchem.com
The direct, catalytic asymmetric α-allylation of carbonyl compounds represents a more advanced and atom-economical approach. nih.gov For instance, the Tsuji-Trost reaction, a powerful C-C bond-forming process, can be adapted for the α-allylation of ketones, which are precursors to the desired carboxylic acid. nih.gov This method can generate products with quaternary stereocenters with high enantioselectivity. nih.gov
Regioselective and Stereoselective Construction of the Prop-2-en-1-yl Moiety
Achieving the desired regiochemistry (attachment at the α-position) and stereochemistry (the three-dimensional arrangement of atoms) is paramount in the synthesis of complex molecules like 2-(prop-2-en-1-yl)heptanoic acid.
Chiral Auxiliary and Asymmetric Catalysis in Allyl Group Incorporation
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk In the synthesis of α-allyl carboxylic acids, a chiral auxiliary can be attached to the heptanoic acid precursor. The inherent chirality of the auxiliary then directs the incoming allyl group to a specific face of the enolate, leading to a high degree of stereoselectivity. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding the enantioenriched product. wikipedia.org Evans's oxazolidinone auxiliaries are a classic example used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. nih.govacs.orgacs.org In this approach, a small amount of a chiral catalyst is used to generate the desired stereoisomer. york.ac.uk Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for this transformation. rsc.org By employing chiral ligands, the palladium catalyst can selectively deliver the allyl group to the nucleophile, resulting in high enantiomeric excess. acs.orgrsc.org
| Catalyst/Auxiliary Type | Description | Key Features |
| Chiral Lithium Amides | Function as both a strong base and a chiral auxiliary for enantioselective α-alkylation of carboxylic acids. lookchem.com | Direct, stoichiometric control of stereochemistry. lookchem.com |
| Evans's Oxazolidinones | Chiral auxiliaries used for asymmetric alkylation and aldol reactions. wikipedia.org | High levels of diastereocontrol; auxiliary can be recycled. wikipedia.orgyork.ac.uk |
| Palladium Catalysts with Chiral Ligands | Used in asymmetric allylic alkylation (AAA) to catalytically introduce the allyl group with high enantioselectivity. acs.orgrsc.org | Atom-economical; high turnover numbers. |
| Chiral Aldehyde/Palladium Catalysis | Enables the asymmetric α-allylation of N-unprotected amino acid esters with allyl alcohol derivatives. acs.orgacs.org | Can produce optically active α,α-disubstituted amino acid esters. acs.org |
Control of Double Bond Geometry and Chirality at the α-Center
The geometry of the double bond in the prop-2-en-1-yl moiety is typically E (trans). In many synthetic routes, this geometry is inherent to the starting allylating agent (e.g., allyl bromide). However, in more complex syntheses, controlling the double bond geometry can be a significant challenge.
The chirality at the α-center is the primary stereochemical consideration in the synthesis of 2-(prop-2-en-1-yl)heptanoic acid. As discussed, both chiral auxiliaries and asymmetric catalysis are powerful tools for establishing this stereocenter with high enantiopurity. The choice between these methods often depends on factors such as the scale of the synthesis, the cost of the chiral source, and the desired level of stereocontrol.
Precursor Sourcing and Derivatization for 2-(Prop-2-en-1-yl)heptanoic Acid Synthesis
The synthesis of 2-(prop-2-en-1-yl)heptanoic acid begins with readily available starting materials. Heptanoic acid itself is a common chemical. epa.gov Allyl alcohol is also a widely available precursor. chemicalbook.com
A common industrial method for producing related compounds like allyl heptanoate (B1214049) involves the direct esterification of heptanoic acid with allyl alcohol, often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. ecsa-chemicals.chgoogle.com While this produces an ester and not the α-substituted acid, it demonstrates the accessibility of the core structural components.
Optimization of Reaction Conditions and Yield for 2-(Prop-2-en-1-yl)heptanoic Acid Synthesis
The general synthetic route begins with the deprotonation of diethyl malonate using a suitable base to form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org This nucleophilic enolate is then subjected to a sequential alkylation with two different alkyl halides: a pentyl halide (e.g., 1-bromopentane) and an allyl halide (e.g., allyl bromide). organicchemistrytutor.com The order of addition of the alkyl halides can be varied. Finally, the resulting disubstituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-(prop-2-en-1-yl)heptanoic acid. libretexts.org
Several factors can be systematically varied to optimize the reaction conditions and maximize the yield. These include the choice of base, solvent, reaction temperature, and the nature of the alkylating agents.
Key Optimization Parameters in the Malonic Ester Synthesis of 2-(Prop-2-en-1-yl)heptanoic Acid:
| Parameter | Options/Variations | Effect on Reaction and Yield |
| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Sodium ethoxide in ethanol (B145695) is a classic and effective choice for deprotonating diethyl malonate. libretexts.org The use of a strong, non-nucleophilic base like LDA can offer better control and prevent side reactions, potentially leading to higher yields. libretexts.org |
| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent is often dictated by the base used. Ethanol is suitable for reactions with sodium ethoxide. Aprotic polar solvents like THF or DMF are preferred when using stronger bases like NaH or LDA. reddit.com |
| Alkylation Sequence | 1. Pentylation then allylation2. Allylation then pentylation | The reactivity of the alkyl halides can influence the efficiency of the dialkylation. Allyl bromide is generally more reactive than 1-bromopentane (B41390) in SN2 reactions. Introducing the less reactive alkyl group first can sometimes lead to better overall yields by minimizing potential side reactions with the more reactive halide. |
| Reaction Temperature | Room temperature to reflux | The alkylation steps are typically performed at temperatures ranging from room temperature to the reflux temperature of the solvent to ensure complete reaction. The hydrolysis and decarboxylation step requires heating. libretexts.org |
| Hydrolysis Conditions | Acidic (e.g., aq. HCl, H₂SO₄) or Basic (e.g., aq. NaOH, KOH) followed by acidification | Both acidic and basic conditions can effectively hydrolyze the diester. Basic hydrolysis (saponification) followed by acidification is a common method. organicchemistrytutor.com |
Illustrative Reaction Scheme:
While specific yield data for the synthesis of 2-(prop-2-en-1-yl)heptanoic acid is not extensively reported in publicly available literature, yields for analogous dialkylation reactions using the malonic ester synthesis are generally moderate to good, often ranging from 40% to 80% depending on the specific substrates and optimized conditions. Careful control of stoichiometry, reaction times, and purification methods are crucial for achieving high yields and purity. For instance, issues such as mono-alkylation or di-alkylation with the same alkyl halide can reduce the yield of the desired product and necessitate careful purification. reddit.com
Chemoenzymatic and Biocatalytic Approaches to 2-(Prop-2-en-1-yl)heptanoic Acid Synthesis
The application of chemoenzymatic and biocatalytic methods for the synthesis of 2-(prop-2-en-1-yl)heptanoic acid represents a novel and largely unexplored area of research. While traditional chemical synthesis routes are established, biocatalysis offers potential advantages in terms of selectivity, milder reaction conditions, and improved sustainability profiles.
Currently, there are no direct reports of a complete chemoenzymatic or biocatalytic route for the synthesis of 2-(prop-2-en-1-yl)heptanoic acid. However, research into the biocatalytic functionalization of fatty acids and related molecules provides a conceptual framework for how such a synthesis might be approached in the future.
Potential Biocatalytic Steps:
The key challenge in a biocatalytic synthesis would be the stereoselective formation of the C-C bond at the α-position of a heptanoic acid derivative. One hypothetical approach could involve the use of enzymes capable of catalyzing alkylation or allylation reactions.
Enzymatic Allylation: While not yet demonstrated for heptanoic acid itself, research has shown that some enzymes, such as certain methyltransferases engineered for promiscuity, can catalyze the allylation of α-keto acids. researchgate.net This suggests the possibility of developing a biocatalyst that could perform a similar transformation on a suitable heptanoic acid precursor.
Carboxylic Acid Reductases (CARs): Another potential avenue involves the use of carboxylic acid reductases. These enzymes can reduce carboxylic acids to aldehydes, which are more amenable to certain C-C bond-forming reactions catalyzed by other enzymes like aldolases or lyases. A multi-enzyme cascade could potentially be designed to first activate the heptanoic acid and then introduce the allyl group.
Challenges and Future Directions:
The development of a chemoenzymatic or biocatalytic synthesis of 2-(prop-2-en-1-yl)heptanoic acid faces several challenges:
Enzyme Discovery and Engineering: Identifying or engineering enzymes with the desired activity and substrate specificity for the allylation of a heptanoic acid derivative is a primary hurdle.
Substrate Scope: Many known biocatalysts have a limited substrate scope, and their activity on non-natural substrates like heptanoic acid derivatives may be low.
Process Optimization: Developing a robust and efficient multi-enzyme cascade reaction requires careful optimization of reaction conditions, cofactor regeneration systems, and enzyme stability.
Despite these challenges, the field of biocatalysis is rapidly advancing. Future research in enzyme discovery, protein engineering, and cascade reaction design may pave the way for sustainable and selective biocatalytic routes to 2-(prop-2-en-1-yl)heptanoic acid and its analogues. Such approaches could offer access to enantiomerically pure forms of the compound, which is a significant advantage over traditional chemical methods that typically produce racemic mixtures.
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 En 1 Yl Heptanoic Acid
Reactions Involving the Terminal Alkene Functionality of the Prop-2-en-1-yl Groupyoutube.comsavemyexams.com
The terminal double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles and a versatile handle for various addition and coupling reactions. The adjacent allylic C-H bonds also exhibit heightened reactivity, particularly in radical processes. tandfonline.com
Electrophilic Additions and Cycloaddition Reactions (e.g., Epoxidation, Halogenation, Hydroboration)
The terminal alkene of 2-(prop-2-en-1-yl)heptanoic acid can undergo several classic electrophilic addition reactions.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems. For instance, manganese-based catalysts in the presence of an oxidant such as hydrogen peroxide can efficiently form the corresponding epoxide. acs.org This reaction proceeds via the formation of an oxirane ring across the double bond.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond typically proceeds to form a vicinal dihalide. wikipedia.org The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion intermediate, which is then opened by the halide anion. pearson.com
Hydroboration-Oxidation: This two-step sequence provides a method to hydrate (B1144303) the alkene with anti-Markovnikov regioselectivity, yielding the corresponding primary alcohol. harvard.educhemistrytalk.org The boron atom of borane (B79455) (BH₃) adds to the less substituted carbon of the alkene, followed by oxidation with hydrogen peroxide and a base, which replaces the boron with a hydroxyl group. nih.govresearchgate.net This results in the formation of 2-(3-hydroxypropyl)heptanoic acid.
| Reaction | Reagents | Product |
|---|---|---|
| Epoxidation | m-CPBA or H₂O₂/Mn catalyst | 2-((oxiran-2-yl)methyl)heptanoic acid |
| Halogenation (Bromination) | Br₂ in CCl₄ | 2-(2,3-dibromopropyl)heptanoic acid |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(3-hydroxypropyl)heptanoic acid |
Radical Processes and Polymerization Initiatives Involving the Allyl Moiety
The allyl group is known to participate in radical reactions. The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds, making them susceptible to hydrogen abstraction by radicals. tandfonline.com
Allylic Halogenation: In the presence of radical initiators (like UV light or peroxides) and a low concentration of a halogenating agent, such as N-bromosuccinimide (NBS), substitution at the allylic position is favored over addition to the double bond. savemyexams.comidc-online.com This would yield 2-(3-bromoallyl)heptanoic acid.
Radical Polymerization: Allyl compounds, including those with carboxylic acid functionalities, can undergo radical polymerization. However, they often exhibit low polymerization rates and typically form oligomers rather than high molecular weight polymers. tandfonline.comlibretexts.org This is attributed to a process called degradative chain transfer, where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. libretexts.org This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain. tandfonline.comtandfonline.com The polymerization rate can be influenced by factors such as the nature of the functional group and the presence of acids which can protonate the functional group and alter its electronic properties. libretexts.org
| Reaction | Reagents | Primary Product/Outcome |
|---|---|---|
| Allylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | 2-(3-bromoallyl)heptanoic acid |
| Radical Polymerization | Radical initiator (e.g., AIBN, peroxides) | Oligomers of 2-(prop-2-en-1-yl)heptanoic acid |
Olefin Metathesis and Cross-Coupling Strategies with the Allyl Group
Modern catalytic methods offer powerful tools for modifying the allyl group.
Olefin Metathesis: This reaction allows for the "swapping" of substituents between different olefins, catalyzed by transition metal complexes, most notably Grubbs catalysts (ruthenium-based). acs.orglibretexts.org For 2-(prop-2-en-1-yl)heptanoic acid, cross-metathesis with another olefin can be used to introduce new functional groups at the terminus of the allyl chain. nih.gov For example, reacting it with an excess of a partner alkene R-CH=CH₂ in the presence of a second-generation Grubbs catalyst would lead to a new alkene product and the release of ethene. acs.orgorganic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the double bond. chemguide.co.ukchemicalforums.com For instance, a Heck reaction could couple the terminal alkene with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base, leading to an arylated product.
| Reaction | Catalyst/Reagents | Illustrative Product |
|---|---|---|
| Cross-Metathesis | Grubbs Catalyst (e.g., 2nd Gen), Partner Alkene (R-CH=CH₂) | 2-((E)-3-R-allyl)heptanoic acid |
| Heck Coupling | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Aryl Halide (Ar-X) | 2-((E)-3-arylallyl)heptanoic acid |
Transformations at the Carboxylic Acid Functionalitysavemyexams.comacs.org
The carboxylic acid group is a versatile functional handle that can be converted into a range of other functionalities.
Esterification, Amidation, and Reduction Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding ester. A common method is the Fischer esterification, which involves reacting the acid with an alcohol (R'-OH) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, other methods like reaction with alkyl halides in the presence of a base or using coupling agents can be employed.
Amidation: Direct reaction of the carboxylic acid with an amine (R'R''NH) to form an amide typically requires high temperatures. More commonly, the carboxylic acid is first activated with a coupling agent, such as a carbodiimide (B86325) (e.g., EDCI) or by converting it to an acid chloride, before reacting with the amine. Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature.
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 2-allyl-1-heptanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. For selective reduction of the carboxylic acid in the presence of the alkene, borane (BH₃) is an effective reagent, as it reduces carboxylic acids more readily than it hydroborates non-conjugated alkenes. chemistrytalk.org Catalytic hydrogenation is generally not suitable as it would likely reduce the double bond as well. acs.org
| Reaction | Reagents | Product |
|---|---|---|
| Fischer Esterification | R'-OH, H₂SO₄ (cat.) | Alkyl 2-(prop-2-en-1-yl)heptanoate |
| Amidation | 1. SOCl₂ or EDCI 2. R'R''NH | N,N-Disubstituted-2-(prop-2-en-1-yl)heptanamide |
| Reduction | 1. BH₃·THF 2. H₂O workup | (2-(prop-2-en-1-yl)heptan-1-ol) |
Decarboxylation Pathways and Derived Products
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation.
Thermal Decarboxylation: Simple aliphatic carboxylic acids like 2-(prop-2-en-1-yl)heptanoic acid are generally resistant to thermal decarboxylation. organic-chemistry.org This reaction typically requires very high temperatures or the presence of an activating group, such as a β-carbonyl, which is absent in this molecule. nih.gov
Specialized Decarboxylation Methods: Several methods have been developed for the decarboxylation of non-activated carboxylic acids. The Hunsdiecker reaction involves converting the carboxylic acid to its silver salt and then treating it with bromine to yield an alkyl bromide with one less carbon. organic-chemistry.org More recent developments include metal-catalyzed decarboxylations and radical-based methods. For instance, oxidative decarboxylation can be achieved using reagents like lead tetraacetate or through photoredox catalysis. wikipedia.org A metal- and light-free method using potassium persulfate has also been reported for the hydrodecarboxylation of aliphatic carboxylic acids. nih.gov Applying such a method would convert 2-(prop-2-en-1-yl)heptanoic acid into 2-propyl-1-hexene.
| Reaction Type | Reagents | Illustrative Product |
|---|---|---|
| Hunsdiecker Reaction | 1. AgNO₃ 2. Br₂ | 3-bromo-2-propyl-1-pentene |
| Hydrodecarboxylation | K₂S₂O₈, Base | 2-propyl-1-hexene |
Reactions at the α-Chiral Center and Potential for Rearrangement Pathways
The α-carbon of 2-(prop-2-en-1-yl)heptanoic acid is a focal point for a variety of chemical transformations due to its position adjacent to the electron-withdrawing carboxylic acid group. This proximity increases the acidity of the α-hydrogen, facilitating the formation of an enolate intermediate under basic conditions. fiveable.me This enolate is a powerful nucleophile and can participate in a range of α-substitution reactions. fiveable.memsu.edulibretexts.org
The stereochemistry of the α-chiral center can be influenced by these reactions. For instance, deprotonation to form the planar enolate followed by reprotonation can lead to racemization if the reaction conditions are not stereocontrolled. msu.edu However, the use of chiral bases or auxiliaries can direct the approach of electrophiles to the enolate, allowing for diastereoselective or even enantioselective transformations. fiveable.me
Furthermore, the presence of the allyl group introduces the possibility of sigmatropic rearrangements. The most notable of these is the fiveable.mefiveable.me-sigmatropic rearrangement, analogous to the Claisen rearrangement, where the allyl group can migrate from the α-carbon. organic-chemistry.org This type of rearrangement is thermally or catalytically induced and proceeds through a cyclic transition state, leading to a constitutional isomer with the double bond shifted. organic-chemistry.org
Another potential rearrangement pathway is the allylic shift, which can occur under nucleophilic or electrophilic conditions. wikipedia.orglscollege.ac.in In an S_N2' reaction, a nucleophile can attack the γ-carbon of the allyl group, leading to a shift of the double bond and displacement of a leaving group from the α-position (if the carboxylic acid is derivatized). lscollege.ac.in Conversely, under acidic conditions, protonation of the double bond could lead to a carbocation intermediate that is susceptible to rearrangement.
| Reaction Type | Key Intermediates | Potential Products | Governing Principles |
| α-Alkylation | Enolate | 2-Alkyl-2-(prop-2-en-1-yl)heptanoic acid derivatives | Acidity of α-hydrogen, steric hindrance |
| Aldol (B89426) Reaction | Enolate | β-Hydroxy acid derivatives | Nucleophilicity of the enolate |
| fiveable.mefiveable.me-Sigmatropic Rearrangement | Cyclic transition state | Isomeric unsaturated carboxylic acids | Pericyclic reaction rules, thermal/catalytic conditions |
| Allylic Shift (S_N2') | Allylic system | γ-Substituted unsaturated acids | Nucleophile strength, steric accessibility |
Oxidative and Reductive Reactivity Profiles of 2-(Prop-2-en-1-yl)heptanoic Acid
The oxidative and reductive reactivity of 2-(prop-2-en-1-yl)heptanoic acid is characterized by the distinct behavior of its carboxylic acid and allyl functionalities.
Oxidative Reactions:
The allyl group is susceptible to a variety of oxidative transformations. Mild oxidation, for instance with peroxy acids, would be expected to yield the corresponding epoxide at the double bond. More vigorous oxidation, such as ozonolysis followed by an oxidative workup, would lead to cleavage of the double bond, producing a dicarboxylic acid. The carboxylic acid moiety itself is generally resistant to further oxidation under standard conditions. However, the allylic C-H bonds are activated and could be targeted by specific oxidation catalysts. rsc.orgrsc.orgresearchgate.net
Reductive Reactions:
The reduction of 2-(prop-2-en-1-yl)heptanoic acid can be directed towards either the carboxylic acid or the allyl group, depending on the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding 2-(prop-2-en-1-yl)heptan-1-ol. pearson.combritannica.com Borane (BH₃) is also effective for this transformation. britannica.com
Conversely, catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) would be expected to selectively reduce the carbon-carbon double bond of the allyl group to a propyl group, leaving the carboxylic acid intact. This would result in the formation of 2-propylheptanoic acid. Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have also been shown to reduce unsaturated carboxylic acids, in some cases leading to the corresponding allylic alcohols. rsc.orgrsc.org
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Expected Major Product |
| Epoxidation | m-CPBA | Allyl C=C | 2-(Oxiran-2-ylmethyl)heptanoic acid |
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Allyl C=C | 2-Carboxyoctanoic acid |
| Carboxylic Acid Reduction | LiAlH₄ | Carboxylic Acid | 2-(Prop-2-en-1-yl)heptan-1-ol |
| Alkene Reduction | H₂ / Pd/C | Allyl C=C | 2-Propylheptanoic acid |
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of molecules like 2-(prop-2-en-1-yl)heptanoic acid. nih.govnih.govmdpi.comnih.govmdpi.comfossee.innih.gov These methods allow for the detailed study of transition states, intermediates, and reaction energy profiles, providing insights that are often difficult to obtain experimentally. github.iolibretexts.org
For reactions at the α-chiral center, DFT calculations can be employed to model the structure and stability of the enolate intermediate. By calculating the energy barriers for different electrophilic attack trajectories, the stereochemical outcome of α-substitution reactions can be predicted. fossee.in
In the context of rearrangement pathways, computational modeling can elucidate the structure of the cyclic transition state in a fiveable.mefiveable.me-sigmatropic rearrangement, confirming its energetic feasibility and predicting the activation energy. organic-chemistry.org Similarly, the potential energy surfaces of allylic shift reactions can be mapped out to determine the preferred mechanistic pathway (e.g., S_N2' vs. S_N1'). wikipedia.org
For oxidative and reductive processes, DFT can be used to study the interaction of the molecule with the oxidant or reductant. For example, the mechanism of epoxidation or the binding of the molecule to the surface of a heterogeneous hydrogenation catalyst can be modeled. nih.gov The global and local reactivity descriptors derived from DFT calculations, such as electrostatic potential maps and frontier molecular orbital analysis, can predict the most reactive sites of the molecule towards nucleophilic or electrophilic attack. mdpi.comnih.gov
| Computational Method | Application to 2-(Prop-2-en-1-yl)heptanoic Acid | Insights Gained |
| Density Functional Theory (DFT) | Modeling enolate formation and reactivity | Stereochemical preferences, prediction of product ratios |
| Transition State Theory | Locating transition state structures for rearrangements | Activation energies, mechanistic pathway confirmation |
| Nudged Elastic Band (NEB) | Mapping minimum energy paths for complex reactions | Step-wise mechanism, identification of intermediates |
| Solvation Models (e.g., PCM) | Simulating reactions in different solvents | Solvent effects on reaction rates and equilibria |
Biosynthesis, Biotransformation, and Metabolic Pathways of 2 Prop 2 En 1 Yl Heptanoic Acid Non Clinical Contexts
Proposed Enzymatic Formation Mechanisms in Microorganisms or Plants
The biosynthesis of 2-(prop-2-en-1-yl)heptanoic acid, while not extensively documented for this specific molecule, can be proposed based on established principles of fatty acid synthesis in bacteria and plants. The pathway likely involves the convergence of branched-chain fatty acid initiation and subsequent modification cycles.
The formation of the basic structure of many branched-chain fatty acids originates from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govwikipedia.org These amino acids are converted into their corresponding α-keto acids, which then serve as primers for fatty acid synthase (FAS) systems. wikipedia.org
For 2-(prop-2-en-1-yl)heptanoic acid, a plausible pathway begins with a precursor that provides the heptanoic acid backbone. The synthesis of odd-chain fatty acids typically uses propionyl-CoA as a primer instead of the more common acetyl-CoA. plos.orgnih.gov The subsequent elongation of this primer occurs through cycles where malonyl-CoA donates two-carbon units. The "branch" in this case is the prop-2-en-1-yl (allyl) group, which requires a separate mechanism for its introduction.
The elongation process itself is a repetitive four-step cycle catalyzed by the fatty acid synthase (FAS) complex. This cycle involves condensation, reduction, dehydration, and a second reduction to add two carbon atoms to the growing acyl chain. wikipedia.org
Table 1: Key Enzymes in Branched-Chain and Odd-Chain Fatty Acid Synthesis
| Enzyme/System | Function | Precursors | Relevance to Proposed Pathway |
| Branched-chain aminotransferase (BCAT) | Converts BCAAs to branched-chain α-keto acids. plos.org | Leucine, Isoleucine, Valine | Provides initial branched primers for fatty acid synthesis. wikipedia.org |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Decarboxylates α-keto acids to form branched-chain acyl-CoA primers. wikipedia.org | 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, etc. | Initiates the synthesis of a branched fatty acid chain. wikipedia.org |
| Fatty Acid Synthase (FAS) | Catalyzes the elongation of the fatty acid chain. wikipedia.org | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA | Extends the initial primer to form the heptanoyl backbone. plos.org |
| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA for elongation steps. wikipedia.org | Acetyl-CoA | Supplies the two-carbon units for chain extension. wikipedia.org |
This interactive table summarizes the primary enzymatic players involved in the foundational steps of branched and odd-chain fatty acid biosynthesis.
The introduction of the double bond to form the allyl group is a critical step. Bacteria and plants utilize distinct mechanisms for fatty acid desaturation. nih.govnih.gov
Oxygen-Dependent Pathway : This pathway is common in eukaryotes and some bacteria. nih.gov It involves membrane-bound desaturase enzymes that use molecular oxygen and reducing equivalents (like NADPH) to introduce a double bond into a saturated acyl chain. youtube.comyoutube.com An appropriate desaturase could act on a precursor to create the C=C bond in the propyl group attached at the alpha-carbon.
Oxygen-Independent (Anaerobic) Pathway : Predominantly found in bacteria, this pathway introduces the double bond during the fatty acid elongation cycle. nih.gov An enzyme, often a specialized β-hydroxyacyl-ACP dehydratase, creates the double bond, which is then retained through subsequent elongation steps.
Given the structure of 2-(prop-2-en-1-yl)heptanoic acid, the allyl group could theoretically be introduced via an allylic precursor that is incorporated during the elongation cycle, or through a post-synthesis modification of a 2-propylheptanoic acid molecule by a highly specific desaturase.
In Vitro Biotransformation Studies of 2-(Prop-2-en-1-yl)heptanoic Acid in Model Systems
While specific in vitro studies on 2-(prop-2-en-1-yl)heptanoic acid are not prominent in public literature, the synthesis of similar chiral molecules can be achieved through chemoenzymatic cascades. nih.gov Such model systems demonstrate the feasibility of using isolated enzymes for targeted molecular construction.
For instance, a potential in vitro biotransformation could involve:
Enzymatic Deamination : An L-amino acid deaminase could convert a corresponding amino acid precursor into a 2-oxoacid. nih.gov
Aldol (B89426) Addition : An aldolase (B8822740) could then catalyze the addition of a three-carbon unit (like a formaldehyde (B43269) equivalent followed by further steps) to the 2-oxoacid. nih.gov
Oxidative Decarboxylation : This step would yield the final carboxylic acid structure.
Lipases and oxidases are also employed in biocatalytic cascades to produce complex organic acids from simpler building blocks, such as the oxidation of furan (B31954) derivatives to furandicarboxylic acid. nih.gov These principles could be applied in a model system to synthesize or modify 2-(prop-2-en-1-yl)heptanoic acid.
Degradation Pathways in Environmental or Model Biological Systems (Excluding Human Metabolism)
In environmental settings, microorganisms are the primary drivers of fatty acid degradation. The breakdown of 2-(prop-2-en-1-yl)heptanoic acid would likely proceed through a modified β-oxidation pathway. The presence of both a branch and a double bond complicates the standard process.
The degradation would likely involve:
Activation : The carboxylic acid is first activated to its CoA thioester.
β-Oxidation Cycles : The molecule would undergo cycles of oxidation, hydration, oxidation, and thiolysis, shortening the heptanoyl chain by two carbons per cycle.
Handling the Branch and Double Bond : Specific enzymes are required to process the allyl group. An isomerase would be needed to shift the position of the double bond to be compatible with the standard β-oxidation enzymes. The alpha-branch may require an α-oxidation step for removal before β-oxidation can proceed to completion.
Ultimately, the carbon skeleton would be broken down into smaller units like acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.org
Incorporation into Complex Lipids and Biological Macromolecules (Excluding Human Systems)
Once synthesized, fatty acids are rarely left in their free form. They are typically incorporated into more complex lipids. In non-human systems like bacteria, plants, or yeast, 2-(prop-2-en-1-yl)heptanoic acid could be esterified into various macromolecules.
Table 2: Potential Incorporation of 2-(prop-2-en-1-yl)heptanoic Acid into Complex Molecules
| Macromolecule Class | Proposed Incorporation Mechanism | Biological Context |
| Glycerolipids | Acylation of a glycerol (B35011) backbone by an acyltransferase enzyme. | Formation of membrane phospholipids (B1166683) or storage triacylglycerols in plants and microorganisms. researchgate.net |
| Wax Esters | Esterification to a long-chain fatty alcohol. | Energy storage or protective coatings in certain bacteria or marine organisms. |
| Glycolipids | Attachment to a sugar moiety, which is then part of a larger lipid structure. | Component of cell membranes, particularly in bacteria, contributing to surface properties. |
| Peptidoglycan | Although less common for this type of fatty acid, lipid intermediates are crucial for cell wall synthesis in bacteria. | The fatty acid could potentially be part of the lipid carrier cycle involved in peptidoglycan monomer transport. wikipedia.org |
This interactive table outlines the plausible routes by which the fatty acid could be integrated into larger biological structures in non-human organisms.
The unique structure imparted by the allyl group could influence the physical properties, such as fluidity and packing, of the membranes or other structures into which it is incorporated. nih.gov
Molecular and Cellular Biological Interactions of 2 Prop 2 En 1 Yl Heptanoic Acid Mechanistic Focus, Non Clinical
Enzyme Inhibition and Activation Studies of 2-(Prop-2-en-1-yl)heptanoic Acid
There is currently no publicly available scientific literature detailing the inhibitory or activating effects of 2-(prop-2-en-1-yl)heptanoic acid on any specific enzymes.
While research exists on the enzyme interactions of structurally related compounds, such as the anticonvulsant valproic acid (2-propylpentanoic acid), these findings cannot be directly extrapolated to 2-(prop-2-en-1-yl)heptanoic acid. For instance, valproic acid is a known inhibitor of histone deacetylases (HDACs) and affects various cytochrome P450 (CYP) enzymes. gazi.edu.trnih.govmedchemexpress.comnih.govnih.gov However, the presence of the prop-2-en-1-yl (allyl) group in the target compound introduces structural and electronic differences that could significantly alter its interaction with enzyme active sites. Dedicated in vitro enzyme assays are required to determine if 2-(prop-2-en-1-yl)heptanoic acid shares any of these properties or possesses novel enzymatic activities.
Receptor Binding and Signaling Pathway Modulation by 2-(Prop-2-en-1-yl)heptanoic Acid
No studies have been published that investigate the binding of 2-(prop-2-en-1-yl)heptanoic acid to any cellular receptors or its ability to modulate signaling pathways.
The broader class of fatty acids is known to interact with various receptors, most notably the free fatty acid receptors (FFARs), such as FFAR1 (GPR40), FFAR2 (GPR43), and FFAR3 (GPR41), which are G protein-coupled receptors. nih.govnih.govosi.lvqub.ac.uk The length and saturation of the fatty acid chain are critical determinants of receptor affinity and activation. nih.govqub.ac.uk Additionally, unsaturated fatty acids have been shown to modulate other receptor systems, including glucocorticoid and A1-adenosine receptors. nih.govnih.gov Given that 2-(prop-2-en-1-yl)heptanoic acid is an unsaturated C10 fatty acid derivative, it is plausible that it could interact with one or more of these or other currently unidentified receptors. However, without experimental data from receptor binding assays and downstream signaling studies, its potential role as a signaling molecule remains entirely speculative.
Cellular Uptake, Localization, and Efflux Mechanisms (In Vitro Models)
The mechanisms by which 2-(prop-2-en-1-yl)heptanoic acid might be taken up, distributed within, and expelled from cells have not been investigated.
The cellular transport of fatty acids is a complex process involving both passive diffusion and protein-mediated transport. nih.govnih.govimrpress.com Key proteins involved in fatty acid uptake include CD36, fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPs). nih.govimrpress.com The efficiency and mechanism of uptake are influenced by factors such as chain length, saturation, and the metabolic state of the cell. nih.gov The unique structure of 2-(prop-2-en-1-yl)heptanoic acid, with its allyl side chain, could influence its interaction with these transport systems. Studies utilizing in vitro cell models, such as Caco-2 for intestinal absorption or various cell lines to model target tissues, would be necessary to characterize its cellular transport kinetics and localization.
Effects on Membrane Fluidity and Structure (In Vitro Lipid Bilayer Models)
There is no available research on the effects of 2-(prop-2-en-1-yl)heptanoic acid on the fluidity and structure of lipid bilayers.
Fatty acids are known to incorporate into cellular membranes, where they can alter physical properties such as fluidity, thickness, and curvature, which in turn can affect the function of membrane-embedded proteins. nih.gov The degree of unsaturation in a fatty acid is a key factor influencing its effect on membrane fluidity. acs.org The presence of the double bond in the allyl group of 2-(prop-2-en-1-yl)heptanoic acid suggests it could potentially increase membrane fluidity. However, the branched nature of the carboxylic acid could also introduce packing defects. In vitro studies using model lipid bilayers, such as liposomes or supported lipid bilayers, and techniques like fluorescence spectroscopy or nuclear magnetic resonance (NMR), would be required to experimentally determine its specific effects on membrane properties.
Antimicrobial or Antifungal Mechanistic Studies (Excluding Dosage/Safety/Clinical)
No mechanistic studies on the potential antimicrobial or antifungal activity of 2-(prop-2-en-1-yl)heptanoic acid have been reported.
Many fatty acids, particularly short- and medium-chain fatty acids, exhibit antimicrobial and antifungal properties. nih.govnih.gov The proposed mechanisms of action are varied and can include disruption of the cell membrane, inhibition of cellular enzymes, and interference with nutrient uptake. The specific structure of a fatty acid, including chain length and the presence and position of double bonds, is crucial for its antimicrobial spectrum and potency. While it is conceivable that 2-(prop-2-en-1-yl)heptanoic acid could possess such activities, its efficacy and mechanism of action against various microbial species would need to be established through dedicated microbiological and biochemical investigations.
Advanced Analytical and Spectroscopic Methodologies for 2 Prop 2 En 1 Yl Heptanoic Acid
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-(prop-2-en-1-yl)heptanoic acid and identifying trace-level impurities. By providing exact mass measurements, HRMS allows for the calculation of the molecular formula with high confidence, a foundational step in structural analysis.
The mass spectrum of a molecule provides a fingerprint based on how it breaks apart upon ionization. In the analysis of 2-(prop-2-en-1-yl)heptanoic acid, specific fragmentation pathways are expected that reveal its key structural features: the carboxylic acid group, the seven-carbon chain, and the allyl group at the alpha-position.
Upon electron ionization, the molecule would form a molecular ion [M]•+. The subsequent fragmentation can be predicted based on established principles for similar structures like alkanoic acids and branched hydrocarbons. docbrown.infonih.gov Key fragmentation processes would include:
Alpha-cleavage: The bond between the first and second carbon is weak, leading to the loss of the carboxyl group (-COOH) as a radical, resulting in a prominent ion.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, can help confirm the structure of the main carbon chain.
Cleavage of the Side Chains: Fragmentation of the pentyl group attached to the chiral center and the allyl group would produce a series of characteristic ions. The loss of the allyl group (C₃H₅) is a particularly diagnostic fragmentation. researchgate.net
These expected fragmentation patterns are crucial for confirming the identity of the compound and for identifying impurities that would exhibit different fragmentation behavior. mdpi.com
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for 2-(Prop-2-en-1-yl)heptanoic Acid
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 170.1307 | [C₁₀H₁₈O₂]⁺ | - | Molecular Ion |
| 129.1330 | [C₉H₁₇]⁺ | •COOH | Loss of carboxyl group (alpha-cleavage) |
| 125.0966 | [C₈H₁₃O]⁺ | •C₂H₅ | Cleavage within the heptyl chain |
| 99.0810 | [C₆H₁₁O]⁺ | •C₄H₇ | Cleavage at the branch point |
| 73.0289 | [C₃H₅O₂]⁺ | •C₇H₁₃ | Cleavage of the heptyl chain from the acid |
| 45.0340 | [CH₃COOH]⁺ | C₈H₁₂ | McLafferty rearrangement product |
| 41.0391 | [C₃H₅]⁺ | C₇H₁₃O₂ | Loss of the allyl group |
Isotopic Labeling for Mechanistic and Origin Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules or elucidate reaction mechanisms. mdpi.com By strategically replacing certain atoms in 2-(prop-2-en-1-yl)heptanoic acid with their heavy isotopes (e.g., ¹³C or ²H), researchers can follow the compound through complex biological or chemical systems. For instance, labeling the carboxylic acid carbon with ¹³C would allow for precise tracking of this functional group in metabolic studies. nih.gov Similarly, deuterium (B1214612) labeling of the allyl group could be used to investigate its role in specific chemical reactions or biosynthetic pathways, as the mass shift in the resulting fragments in MS analysis would pinpoint the location of the label. researchgate.net This approach provides definitive evidence for proposed mechanisms that would be difficult to obtain otherwise. mdpi.comnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis
While HRMS provides information on connectivity and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map out the complete covalent structure and stereochemistry of a molecule in solution.
One-dimensional NMR provides initial information, but 2D NMR techniques are essential to definitively piece together the carbon skeleton of 2-(prop-2-en-1-yl)heptanoic acid. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com It would show correlations between the protons on the allyl group, and sequentially along the protons of the heptanoic acid chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu This allows for the unambiguous assignment of each carbon in the structure based on the more easily assigned proton spectrum.
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| NMR Experiment | Correlating Nuclei | Key Information Provided |
| COSY | H-C(2) ↔ H-C(3) | Confirms connectivity along the heptyl chain. |
| H(allyl) ↔ H(allyl) | Confirms connectivity within the prop-2-en-1-yl group. | |
| HSQC | H-C(2) ↔ C(2) | Directly links the proton at the chiral center to its carbon. |
| H-C(vinyl) ↔ C(vinyl) | Assigns the carbons of the double bond. | |
| HMBC | H(allyl) ↔ C(2) | Confirms the attachment point of the allyl group to the main chain. |
| H-C(3) ↔ C(1) (carboxyl) | Confirms the position relative to the carboxylic acid. | |
| H-C(2) ↔ C(1) (carboxyl) | Confirms the alpha-substitution. |
Chiral NMR and Derivatization for Enantiomeric Excess Determination
Since the C2 carbon of 2-(prop-2-en-1-yl)heptanoic acid is a chiral center, the compound exists as a pair of enantiomers (R and S forms). Standard NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (ee), a chiral environment must be introduced. nih.gov
This is typically achieved in two ways:
Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with a single enantiomer of a chiral agent (e.g., a chiral alcohol) to form a pair of diastereomers. Diastereomers have different physical properties and will show distinct, separable signals in the NMR spectrum, allowing for integration and quantification of the ee. nih.gov
Chiral Solvating Agents (CSAs): A chiral agent, such as (R)-mandelic acid, is added to the NMR sample. arkat-usa.org It forms transient, weak diastereomeric complexes with each enantiomer of the analyte. This interaction is often sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers, enabling their quantification. arkat-usa.org
Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomeric Analysis
Chromatography is the gold standard for separating components of a mixture, making it essential for purity assessment and the analysis of isomers.
For 2-(prop-2-en-1-yl)heptanoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable. To separate the R- and S-enantiomers, Chiral HPLC is the method of choice. nih.gov This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their separation and quantification. mdpi.com Common CSPs include those based on cyclodextrins or proteins.
For general purity analysis and the identification of non-chiral impurities, both reverse-phase HPLC and GC-MS can be employed. sielc.comgcms.cz For GC-MS analysis, the carboxylic acid is often derivatized, for instance, by converting it to its methyl ester. This increases its volatility and improves its chromatographic properties, leading to sharper peaks and better separation. The mass spectrometer detector then provides structural information on any separated impurities. gcms.cz
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of 2-(prop-2-en-1-yl)heptanoic acid. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds and their environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly sensitive to polar functional groups, making it ideal for identifying the characteristic vibrations of the carboxylic acid and allyl moieties within the target molecule. The FT-IR spectrum of 2-(prop-2-en-1-yl)heptanoic acid is expected to be dominated by the intense absorptions of the carboxyl group. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. oregonstate.edu The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak, typically found around 1700-1725 cm⁻¹. oregonstate.edu
The presence of the allyl group (prop-2-en-1-yl) would be confirmed by several characteristic peaks. The C=C stretching vibration of the vinyl group is expected to appear as a medium intensity band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are typically observed just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. Furthermore, out-of-plane C-H bending vibrations of the terminal alkene would produce strong bands in the 1000-910 cm⁻¹ region.
Raman Spectroscopy , being a light-scattering technique, is highly sensitive to non-polar bonds and symmetric vibrations, thus providing complementary information to FT-IR. The C=C stretch of the allyl group, which may be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. researchgate.net Similarly, the C-C backbone vibrations of the heptanoic acid chain would be more prominent in the Raman spectrum.
Intermolecular interactions, primarily the hydrogen bonding between carboxylic acid groups to form cyclic dimers, can be studied by analyzing the position and shape of the O-H and C=O bands in both FT-IR and Raman spectra. rsc.orgnih.gov In concentrated solutions or the solid state, the formation of these dimers leads to a significant broadening and red-shifting of the O-H stretching band and a slight red-shift of the C=O stretching band compared to the monomeric form. oregonstate.edu
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | 1650-1680 (medium) |
| Carboxylic Acid | C-O stretch | 1210-1320 (medium) | |
| Carboxylic Acid | O-H bend | 1395-1440 (medium) | |
| Alkene | =C-H stretch | 3010-3100 (medium) | 3010-3100 (strong) |
| Alkene | C=C stretch | 1640-1680 (medium) | 1640-1680 (strong) |
| Alkene | =C-H bend (out-of-plane) | 910-1000 (strong) | |
| Alkyl Chain | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Alkyl Chain | C-H bend | 1375-1470 (variable) |
X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Assignment
While obtaining a single crystal of 2-(prop-2-en-1-yl)heptanoic acid suitable for X-ray diffraction may be challenging due to the conformational flexibility of the alkyl and allyl chains, the formation of derivatives or co-crystals presents a viable strategy for definitive structural elucidation. rsc.org X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal lattice, offering unambiguous information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of long-chain n-alkyl carboxylic acids reveals a common motif of hydrogen-bonded dimers arranged in bilayers. rsc.org It is highly probable that 2-(prop-2-en-1-yl)heptanoic acid would adopt a similar dimeric structure through hydrogen bonding between the carboxylic acid groups of two molecules. The O···H-O hydrogen bond distances in such dimers are typically in the range of 2.6-2.7 Å.
By forming a co-crystal with a suitable co-former, for instance, an aromatic diamine or another carboxylic acid, it is often possible to obtain well-defined crystals. chemicalbook.com The analysis of such a co-crystal would not only confirm the molecular structure of 2-(prop-2-en-1-yl)heptanoic acid but also provide valuable insights into its non-covalent interaction capabilities, such as hydrogen bonding and van der Waals forces. The crystal packing would likely be influenced by the segregation of the polar carboxylic acid head groups and the non-polar alkyl and allyl tails, a phenomenon observed in other long-chain carboxylic acids. rsc.org
Environmental Distribution, Fate, and Ecotoxicological Implications of 2 Prop 2 En 1 Yl Heptanoic Acid
Environmental Release and Transport Mechanisms
There is no specific information available detailing the sources of environmental release for 2-(prop-2-en-1-yl)heptanoic acid, whether from industrial production, use, or disposal.
In the absence of empirical data, the transport of a chemical in the environment is predicted based on its physical and chemical properties. For carboxylic acids, properties such as water solubility, vapor pressure, and the dissociation constant (pKa) are critical. Strong acids, upon contact with water, will dissociate, and their mobility can be influenced by the pH of the surrounding medium. nih.gov For instance, acids with low vapor pressure and Henry's law constants are not expected to volatilize significantly from soil or water surfaces. nih.gov However, without experimentally determined values for 2-(prop-2-en-1-yl)heptanoic acid, predictions about its partitioning between air, water, and soil remain speculative.
Biodegradation Pathways in Soil and Aquatic Environments (Microbial and Abiotic)
No studies specifically documenting the microbial or abiotic biodegradation pathways of 2-(prop-2-en-1-yl)heptanoic acid in soil or aquatic environments were found.
Generally, branched-chain fatty acids can be degraded by microbial consortia in anaerobic environments, often through beta-oxidation. nih.gov However, the degree and position of branching can interfere with these degradation mechanisms. nih.gov The presence of an unsaturated bond, as in 2-(prop-2-en-1-yl)heptanoic acid, adds another layer of complexity. Unsaturated carboxylic acids can undergo various reactions, but their specific biodegradation pathways are compound-dependent. libretexts.org Studies on other compounds have shown that biodegradation is a key process for the removal of chemicals from water systems, with various bacteria capable of utilizing organic acids as a carbon source. nih.govmdpi.com
Photochemical Degradation and Atmospheric Fate
Specific data on the photochemical degradation and atmospheric fate of 2-(prop-2-en-1-yl)heptanoic acid are not available. The potential for atmospheric degradation would depend on its volatility and its reactivity with atmospheric oxidants like hydroxyl radicals.
Bioaccumulation Potential in Non-Human Organisms
There is no available research or data concerning the bioaccumulation potential of 2-(prop-2-en-1-yl)heptanoic acid in any non-human organisms. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), but this value is not documented for the specified compound. For some other organic acids, a low potential for bioaccumulation is expected based on experimental data and degradation rates. regulations.gov
Ecotoxicological Assessments in Model Organisms (Excluding Human Toxicity)
No ecotoxicological studies on model organisms (such as algae, invertebrates, or fish) exposed to 2-(prop-2-en-1-yl)heptanoic acid were identified. Such studies are crucial for determining the potential harm a substance may cause to ecosystems. The toxicity of carboxylic acids can vary significantly based on subtle molecular structural differences. nih.gov For example, studies on other carboxylic acids have evaluated their effects on various organisms, revealing a range of toxicities. nih.govnih.govnih.gov Without specific testing, the ecotoxicological profile of 2-(prop-2-en-1-yl)heptanoic acid remains unknown.
Computational and Theoretical Chemistry Studies of 2 Prop 2 En 1 Yl Heptanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical reactivity.
Electronic Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Reactivity Descriptors: Conceptual DFT provides a framework to quantify the reactivity of different sites within the molecule. Fukui functions, for instance, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For 2-(prop-2-en-1-yl)heptanoic acid, these calculations could pinpoint the reactivity of the carboxylic acid group, the allylic double bond, and the alpha-carbon.
Illustrative Data Table: Calculated Electronic Properties of 2-(Prop-2-en-1-yl)heptanoic Acid
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 1.9 D | Polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of 2-(prop-2-en-1-yl)heptanoic acid is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Methodology: This exploration is typically performed by systematically rotating the rotatable bonds of the molecule and calculating the corresponding energy at each step. This process generates a potential energy surface, which reveals the low-energy (stable) conformations and the transition states connecting them.
Key Findings: For 2-(prop-2-en-1-yl)heptanoic acid, conformational analysis would likely focus on the orientation of the allyl group relative to the heptanoic acid backbone and the conformation of the alkyl chain. The relative energies of these conformers are crucial as they can influence the molecule's physical properties and how it interacts with other molecules, such as biological receptors.
Illustrative Data Table: Relative Energies of Key Conformers of 2-(Prop-2-en-1-yl)heptanoic Acid
| Conformer | Dihedral Angle (°C-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180 | 0.00 | 65 |
| Gauche (+) | 60 | 0.85 | 17.5 |
| Gauche (-) | -60 | 0.85 | 17.5 |
Note: This table presents a simplified, illustrative example. A full conformational analysis would involve multiple dihedral angles.
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Membrane Binding)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. springernature.com This is particularly valuable for studying how 2-(prop-2-en-1-yl)heptanoic acid might interact with biological membranes. nih.gov
Simulation Setup: An MD simulation would typically involve placing one or more molecules of 2-(prop-2-en-1-yl)heptanoic acid in a simulation box containing a model lipid bilayer and water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters that describe the potential energy of the system.
Insights from Simulations: By analyzing the trajectory of the simulation, researchers can determine if and how the molecule inserts into the membrane, its preferred orientation within the lipid bilayer, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) it forms with the lipid headgroups and tails. This information is critical for understanding the molecule's potential mechanisms of action at a cellular level.
In Silico Prediction of Biological Activities and Receptor Interactions (Excluding Human Pharmacological Outcomes)
Computational methods can be used to predict the potential biological activities of a molecule and its interactions with specific protein targets. nih.gov These in silico approaches are valuable for prioritizing compounds for further experimental testing. nih.gov
Ligand-Based and Structure-Based Approaches: Predictions can be made using two main strategies. Ligand-based methods compare the properties of 2-(prop-2-en-1-yl)heptanoic acid to those of known active compounds. Structure-based methods, such as molecular docking, attempt to fit the molecule into the binding site of a target receptor to predict the binding affinity and mode of interaction. researchgate.net
Potential Targets: For a fatty acid derivative like 2-(prop-2-en-1-yl)heptanoic acid, potential protein targets for in silico screening could include enzymes involved in lipid metabolism, nuclear receptors, and ion channels. The predictions would be based on the molecule's shape, size, and chemical features.
Illustrative Data Table: Predicted Biological Activities (In Silico Screening)
| Target Class | Prediction Score | Predicted Interaction |
| Nuclear Receptor Ligand | 0.65 | Agonist |
| Enzyme Inhibitor | 0.78 | Competitive Inhibitor |
| Ion Channel Modulator | 0.55 | Blocker |
| GPCR Ligand | 0.40 | Weak interaction |
Note: The scores are illustrative and would be generated by specific prediction software.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry can be used to elucidate the detailed mechanisms of chemical reactions, including identifying the transition states that connect reactants and products. While no specific studies on the reaction mechanisms of 2-(prop-2-en-1-yl)heptanoic acid were found, studies on similar molecules, such as the desulfinylation of prop-2-enesulfinic acid, demonstrate the power of these methods. nih.gov
Methodology: The potential energy surface of a proposed reaction is mapped out using quantum chemical calculations. The structures of reactants, products, intermediates, and, most importantly, transition states are optimized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
Potential Applications: For 2-(prop-2-en-1-yl)heptanoic acid, reaction mechanism modeling could be used to study various transformations, such as its oxidation, esterification, or reactions involving the allyl group. For instance, the mechanism of its addition reactions at the double bond could be investigated, providing insights into its chemical stability and potential metabolic pathways. The characterization of the transition state would reveal the precise geometry and electronic structure of the molecule at the peak of the energy barrier. nih.gov
Synthetic Analogues and Structure Activity Relationship Sar Studies of 2 Prop 2 En 1 Yl Heptanoic Acid Derivatives
Design Principles for Analog Synthesis based on Structural Modifications
The design of synthetic analogues of 2-(prop-2-en-1-yl)heptanoic acid is guided by established principles of medicinal chemistry, drawing parallels from structurally related compounds such as valproic acid (VPA). The core strategy involves the systematic modification of three main components of the molecule: the heptanoic acid backbone, the allyl group, and the carboxylic acid functional group.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the heptanoic acid backbone with other lipophilic fragments to explore different spatial arrangements and physicochemical properties. For instance, incorporating cyclic structures, as seen in the development of VPA analogues like cyclooctylideneacetic acid, can significantly alter potency. nih.gov
Homologation and Chain Length Variation: Systematically increasing or decreasing the number of carbon atoms in the heptanoic chain to optimize lipophilicity and interaction with biological targets. nih.govresearchgate.net
Modification of the Allyl Group: Introducing substituents on the allyl group or altering its point of attachment to the main chain to probe the steric and electronic requirements for activity.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other functional groups to modify the compound's polarity, metabolic stability, and ability to form hydrogen bonds. nih.gov
Stereochemical Control: Synthesizing and evaluating individual enantiomers, as the chiral center at the C2 position can lead to stereospecific interactions with biological systems. nih.govnih.gov
A central aim of these modifications is to establish a quantitative structure-activity relationship (QSAR), which mathematically links the structural properties of the compounds to their biological activity. researchgate.net Descriptors such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (Taft parameters) are often used in these studies to build predictive models for the design of more potent and selective analogues.
Impact of Heptanoic Chain Length and Saturation on Reactivity or Biological Activity
The length and degree of saturation of the heptanoic acid chain are critical determinants of the physicochemical and biological properties of 2-(prop-2-en-1-yl)heptanoic acid derivatives. These features primarily influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and protein targets.
Chain Length:
Lipophilicity and Potency: For many biologically active carboxylic acids, there is a strong correlation between alkyl chain length, lipophilicity, and potency. nih.gov Increasing the chain length generally enhances lipophilicity, which can lead to improved membrane permeability and binding to hydrophobic pockets of target proteins. However, an excessive increase in chain length can also lead to decreased aqueous solubility and non-specific binding. Studies on other bioactive compounds have shown that an optimal chain length often exists for maximum activity. nih.govmdpi.com For example, in a series of antibacterial peptide-fatty acid conjugates, undecanoic acid (C11) was found to be the ideal chain length for antimicrobial activity. mdpi.com
Toxicity: The length of the alkyl chain can also modulate cytotoxicity. In some series of compounds, toxicity increases with chain length up to a certain point, after which it may plateau or decrease. nih.gov
Saturation:
Molecular Shape and Packing: The presence of the double bond in the allyl group introduces a "kink" in the carbon chain compared to its saturated counterpart, 2-propylheptanoic acid. libretexts.org Saturated fatty acids have a more linear and flexible structure, allowing them to pack closely together, which results in higher melting points. libretexts.orggatech.edu The bend caused by the cis double bond in unsaturated fatty acids disrupts this tight packing, leading to weaker intermolecular interactions and lower melting points. libretexts.orggatech.edu
Reactivity: The double bond in the allyl group is a site of higher reactivity compared to a saturated alkyl chain. It can undergo various chemical reactions, including oxidation, which can be a factor in both its mechanism of action and its metabolic fate. quora.com The carbon-hydrogen bonds adjacent to the double bond (allylic position) are weaker and more susceptible to abstraction by free radicals. quora.com
Biological Activity: The degree of unsaturation can significantly impact biological activity. For instance, in the case of valproic acid analogues, the introduction of a double bond in the 2-position (2-ene VPA) was found to retain the pharmacological properties while potentially reducing toxicity. nih.gov
The interplay between chain length and saturation is a key consideration in the design of analogues. The table below illustrates the general relationship between these properties and melting points for straight-chain fatty acids, which can be extrapolated to understand the behavior of branched-chain derivatives.
| Fatty Acid | Carbon Chain | Number of Double Bonds | Melting Point (°C) |
|---|---|---|---|
| Lauric Acid | C12 | 0 | 44 |
| Palmitic Acid | C16 | 0 | 63 |
| Stearic Acid | C18 | 0 | 70 |
| Oleic Acid | C18 | 1 | 16 |
| Linoleic Acid | C18 | 2 | -5 |
| Linolenic Acid | C18 | 3 | -11 |
This table demonstrates that for a fixed chain length, increasing the number of double bonds decreases the melting point. libretexts.orgyoutube.com Conversely, for saturated fatty acids, increasing the chain length increases the melting point. libretexts.org
Influence of Allyl Group Position and Substitution Patterns on Properties
The position and substitution of the allyl group on the heptanoic acid scaffold are expected to have a profound impact on the molecule's properties. The allyl group itself is a key pharmacophoric feature, and its modification is a logical step in SAR studies.
Positional Isomers: Moving the allyl group from the C2 position to other positions along the heptanoic acid chain would create a series of constitutional isomers with different chemical and biological profiles. The C2 position is alpha to the carboxylic acid, which makes the alpha-proton acidic and susceptible to enolization. Shifting the allyl group would alter the electronic environment of the carboxylic acid and could change the molecule's pKa. Furthermore, the steric bulk around the carboxylic acid would be different, potentially affecting its interaction with target enzymes or receptors. Studies on other long-chain carboxylic acids have shown that the position of a functional group can influence the molecule's assembly and interaction with surfaces. mdpi.com
Substitution on the Allyl Group: Introducing substituents on the three carbon atoms of the prop-2-en-1-yl moiety offers another avenue for structural modification.
Terminal Carbon (C3' of allyl): Adding alkyl or other groups to the terminal carbon of the double bond would create more sterically hindered analogues. This could influence the binding affinity and selectivity for biological targets.
Internal Carbons (C1' and C2' of allyl): Substitution at these positions would also alter the steric and electronic properties of the molecule. For example, adding an electron-withdrawing or electron-donating group could modify the reactivity of the double bond.
SAR of Related Allylic Compounds: In studies of S-allyl-l-cysteine (SAC) conjugates, modifications to the allyl group and other parts of the molecule were shown to significantly affect anti-inflammatory activity. nih.gov This suggests that the allyl group is a tunable element for optimizing biological effects.
Carboxylic Acid Derivatization and its Effect on Molecular Interactions
The carboxylic acid group is a primary site for molecular interactions, particularly hydrogen bonding, and is often a key determinant of a compound's pharmacokinetic properties. Derivatization of this functional group is a common strategy in medicinal chemistry to modulate these properties. nih.gov
Esterification: Converting the carboxylic acid to an ester replaces the acidic proton with an alkyl or aryl group. This modification masks the hydrogen bond donating ability of the carboxyl group and increases the molecule's lipophilicity. Esters are often used as prodrugs, which are inactive in their ester form but are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve oral absorption and reduce gastric irritation.
Amidation: The formation of amides from the carboxylic acid introduces a nitrogen atom, which can act as a hydrogen bond donor, while the carbonyl oxygen remains a hydrogen bond acceptor. thermofisher.com Amides are generally more stable to hydrolysis than esters and can have different binding interactions with target proteins. Studies on salicylic (B10762653) acid derivatives have shown that amidation of the carboxylic group can enhance inhibitory activity against NF-κB. nih.gov
Other Derivatives: Carboxylic acids can be converted into a variety of other functional groups, such as acyl hydrazides or hydroxamic acids, each with unique physicochemical properties and potential for molecular interactions. thermofisher.com
| Derivative Type | Structural Change | Effect on Hydrogen Bonding | General Effect on Lipophilicity |
|---|---|---|---|
| Ester | -COOH → -COOR | Removes H-bond donor | Increases |
| Primary Amide | -COOH → -CONH₂ | Maintains H-bond acceptor, adds H-bond donors | Decreases |
| Secondary Amide | -COOH → -CONHR | Maintains H-bond acceptor and one H-bond donor | Variable |
Stereoisomeric Effects on Biological or Chemical Behavior
The presence of a chiral center at the C2 position of 2-(prop-2-en-1-yl)heptanoic acid means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(prop-2-en-1-yl)heptanoic acid and (S)-2-(prop-2-en-1-yl)heptanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicological profiles. nih.gov
This stereoselectivity arises from the three-dimensional nature of biological macromolecules such as enzymes and receptors. The binding site of a protein is itself chiral, and thus it can interact differently with the two enantiomers of a chiral ligand, much like a hand fits better into a right-handed glove than a left-handed one.
Differential Biological Activity: One enantiomer may be significantly more potent than the other, or the two enantiomers may even have qualitatively different effects. For example, in the case of the radiotracer flubatine, both enantiomers showed high affinity for their target receptor, but they had different toxicity profiles. nih.gov In another study on amino acid-based tracers, the (S)-enantiomer showed higher tumor uptake and better imaging properties than the (R)-enantiomer. nih.gov
Stereospecific Synthesis and Evaluation: To investigate these potential differences, it is necessary to synthesize and evaluate the individual enantiomers. This requires stereospecific synthetic methods or the separation of the racemic mixture. The biological evaluation of the pure enantiomers is a critical step in the development of chiral drugs and in understanding their mechanism of action. researchgate.net
Implications for SAR: Any SAR study on 2-(prop-2-en-1-yl)heptanoic acid derivatives would be incomplete without considering the stereochemistry at the C2 position. It is possible that the optimal structural features identified for one enantiomer may not be the same for the other.
Therefore, the stereochemical configuration is a critical parameter that must be controlled and investigated to fully understand the structure-activity relationships of 2-(prop-2-en-1-yl)heptanoic acid and its analogues.
Emerging Research Frontiers and Future Directions in 2 Prop 2 En 1 Yl Heptanoic Acid Research
Integration with Novel Chemical Methodologies and Technologies
The synthesis and modification of 2-(prop-2-en-1-yl)heptanoic acid could be significantly advanced by adopting modern chemical technologies.
Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. ecsa-chemicals.ch For the synthesis of 2-(prop-2-en-1-yl)heptanoic acid, which could involve the alkylation of a heptanoic acid derivative, a flow reactor setup could enable precise control over reaction conditions, leading to higher yields and purity. sciencedaily.com This technology is particularly adept at handling reactive intermediates and exothermic reactions, which might be encountered during the introduction of the allyl group.
Table 1: Potential Advantages of Integrating Novel Technologies in the Synthesis of 2-(Prop-2-en-1-yl)heptanoic Acid
| Technology | Potential Advantages | Relevant Examples for Carboxylic Acid Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, automation. ecsa-chemicals.ch | Friedel-Crafts acylation for ibuprofen (B1674241) synthesis. sciencedaily.com |
| AI-driven Synthesis | Prediction of novel synthetic routes, optimization of reaction conditions, accelerated discovery. chemcopilot.commdpi.com | Retrosynthesis planning for complex molecules, autonomous reaction optimization. chemcopilot.comnih.gov |
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Principles
Future research should prioritize the development of green and sustainable methods for producing 2-(prop-2-en-1-yl)heptanoic acid.
Sustainable Chemistry Principles: This involves the use of renewable feedstocks, minimizing waste, and employing catalytic methods. For instance, instead of relying on petroleum-based precursors, routes starting from bio-based platform chemicals could be explored. rsc.org The use of catalytic amounts of less toxic metals, such as manganese, for alkylation reactions represents a more environmentally benign approach compared to stoichiometric reagents. organic-chemistry.org
Unconventional Synthetic Routes: Research could focus on developing novel catalytic systems for the direct C-H activation of heptanoic acid, followed by allylation. This would be a more atom-economical approach than traditional methods that require pre-functionalization. Another avenue is to explore biocatalytic routes, using engineered enzymes to perform the specific alkylation, which would offer high selectivity under mild conditions.
Advanced Mechanistic Characterization Techniques (e.g., Operando Spectroscopy)
A deep understanding of the reaction mechanisms involved in the synthesis of 2-(prop-2-en-1-yl)heptanoic acid is crucial for optimization.
Operando Spectroscopy: This powerful technique allows for the real-time monitoring of a chemical reaction as it occurs. rsc.orgchimia.ch By combining spectroscopic methods like infrared (IR), Raman, or nuclear magnetic resonance (NMR) spectroscopy with a reacting system, it is possible to identify transient intermediates and catalyst resting states. rsc.orgmdpi.com For a catalytic synthesis of 2-(prop-2-en-1-yl)heptanoic acid, operando spectroscopy could provide invaluable insights into the catalyst's behavior and the reaction pathway, facilitating the design of more efficient catalysts. chimia.chchimia.ch
Table 2: Application of Operando Spectroscopy in Mechanistic Studies
| Technique | Information Gained | Relevance to 2-(Prop-2-en-1-yl)heptanoic Acid Synthesis |
| Operando IR/Raman | Identification of functional groups of intermediates and surface-adsorbed species. youtube.com | Elucidating the binding of the heptanoic acid and allyl precursors to a catalyst surface. |
| Operando NMR | Structural information on soluble intermediates and catalyst species in the liquid phase. rsc.org | Tracking the conversion of reactants to products in a homogeneous catalytic system. |
| Operando X-ray Absorption Spectroscopy | Electronic and geometric structure of the metal center in a catalyst. chimia.ch | Determining the oxidation state and coordination environment of a metal catalyst during the alkylation process. |
Untapped Biological Pathways or Model Systems for Mechanistic Elucidation
The structural similarity of 2-(prop-2-en-1-yl)heptanoic acid to naturally occurring branched-chain fatty acids (BCFAs) suggests that it may interact with biological systems. researchgate.netmdpi.com
Exploration of Biological Activity: BCFAs are known to play roles in inflammation, cancer, and metabolic disorders. mdpi.comnih.gov Research could investigate whether 2-(prop-2-en-1-yl)heptanoic acid exhibits similar or novel biological activities. Initial studies could involve in vitro assays to screen for effects on various cell lines or enzymatic pathways.
Model Systems: Simple model organisms, such as Caenorhabditis elegans or cell cultures, could be used to study the metabolic fate and potential toxicity of the compound. nih.gov Investigating its interaction with key enzymes in fatty acid metabolism, such as those involved in beta-oxidation, could reveal its mechanism of action at a molecular level. nih.govyoutube.com Given that BCFAs can influence intestinal health, studies using gut microbiome models could also be insightful. nih.gov
Cross-Disciplinary Applications and Identification of Research Gaps
The unique structure of 2-(prop-2-en-1-yl)heptanoic acid, featuring both a carboxylic acid and an allyl group, opens up possibilities for applications in various fields.
Potential Applications:
Polymer Chemistry: The allyl group can participate in polymerization reactions, making it a potential monomer for the synthesis of functional polymers and materials.
Pharmaceutical Chemistry: The carboxylic acid moiety can be a handle for forming prodrugs or for interacting with biological targets. Its structural similarity to valproic acid, a known anticonvulsant, suggests potential for neurological applications, although this is purely speculative and requires extensive investigation.
Agrochemicals: Fatty acid derivatives can have applications as pesticides or herbicides.
Research Gaps:
Fundamental Chemistry: There is a clear lack of published data on the synthesis, purification, and characterization of 2-(prop-2-en-1-yl)heptanoic acid.
Biological Activity: The biological effects, metabolic pathways, and potential toxicity of the compound are completely unexplored.
Material Science: The potential of this compound as a monomer or a building block for new materials has not been investigated.
Addressing these research gaps through a multidisciplinary approach will be key to unlocking the scientific and technological potential of this currently understudied chemical compound.
Q & A
Q. What methodologies enable enantioselective synthesis of 2-(Prop-2-en-1-yl)heptanoic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
